3,4-Dibromo-6-indazolecarboxylic acid methyl ester
Description
Contextual Significance of Indazole Scaffolds in Heterocyclic Chemistry
Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a critical structural unit in the development of biologically active molecules. rsc.orgnih.govnih.gov This scaffold is prevalent in numerous compounds that have entered clinical trials for a wide array of diseases, underscoring its importance in medicinal chemistry. rsc.orgresearchgate.net The versatility of the indazole nucleus allows for the synthesis of derivatives with diverse pharmacological activities. nih.govnih.gov
The significance of the indazole scaffold is highlighted by its presence in a variety of therapeutic agents. These compounds have shown potential in several key areas of drug discovery. The inherent properties of the indazole ring system, including its ability to participate in hydrogen bonding and engage in various intermolecular interactions, make it an attractive framework for designing molecules that can effectively interact with biological targets. researchgate.net
Table 1: Prominent Therapeutic Areas for Indazole-Based Compounds
| Therapeutic Area |
| Anti-inflammatory |
| Antibacterial |
| Antifungal |
| Anti-HIV |
| Antiarrhythmic |
| Antitumor |
This table summarizes the diverse biological activities associated with indazole derivatives as reported in the scientific literature. nih.govresearchgate.net
Exploration of Annular Tautomerism in Indazoles: Theoretical and Experimental Considerations of 1H- and 2H-Forms
A fascinating and crucial aspect of indazole chemistry is the phenomenon of annular tautomerism. benthamdirect.com This refers to the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the existence of two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govbenthamdirect.com
The relative stability of these tautomers is a subject of both theoretical and experimental investigation. researchgate.netnih.gov Generally, the 1H-tautomer is considered to be the more thermodynamically stable and is the predominant form in most cases. nih.govresearchgate.net This preference is often attributed to the greater aromaticity of the 1H-form compared to the quinoidal structure of the 2H-tautomer. researchgate.net
Theoretical calculations, such as those using semi-empirical AM1 and density functional B3LYP/6–31G* levels, have been employed to estimate the energy differences between the 1H- and 2H-tautomers. csic.escsic.es These studies have largely confirmed the greater stability of the 1H-form, although the energy difference can be influenced by the nature and position of substituents on the indazole ring. researchgate.net For instance, certain substituents might shift the tautomeric equilibrium towards the 2H-form. csic.es
Experimental evidence from techniques like X-ray crystallography and NMR spectroscopy has been instrumental in determining the tautomeric state of indazoles in both solid and solution phases. mdpi.com These studies often corroborate the findings of theoretical calculations, providing a comprehensive understanding of the factors governing annular tautomerism in this important class of heterocyles. nih.gov
Table 2: Comparison of 1H- and 2H-Indazole Tautomers
| Feature | 1H-Indazole | 2H-Indazole |
| Proton Position | Nitrogen at position 1 | Nitrogen at position 2 |
| Relative Stability | Generally more stable | Generally less stable |
| Predominance | Typically the major tautomer | Typically the minor tautomer |
This table provides a simplified comparison of the key characteristics of the two primary annular tautomers of indazole.
Overview of Advanced Functionalization Strategies for Indazole Nuclei
The ability to selectively introduce functional groups onto the indazole nucleus is paramount for the synthesis of novel derivatives with tailored properties. nih.govresearchgate.net A variety of advanced functionalization strategies have been developed to achieve this, with a significant focus on C-H bond activation and cross-coupling reactions. rsc.orgnih.gov
Late-stage functionalization of the indazole core via C-H activation has emerged as a powerful and efficient approach. researchgate.netrsc.org This strategy allows for the direct introduction of substituents at various positions of the indazole ring, thereby increasing molecular complexity and diversity. researchgate.net Transition metal-catalyzed reactions, in particular, have been widely employed for the C3-functionalization of 2H-indazoles. researchgate.netrsc.org
Furthermore, traditional cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively utilized for the C-3 functionalization of 1H-indazoles. researchgate.net These methods often involve the use of pre-functionalized indazoles, such as halo-indazoles, which can then be coupled with a wide range of partners. chim.itsemanticscholar.org The development of microwave-assisted functionalization techniques has also provided a more environmentally friendly and efficient route to diversely substituted indazoles. semanticscholar.org
Halogenation, particularly iodination and bromination, at the C3-position of the indazole ring is a common and useful step for further structural modifications through metal-catalyzed cross-coupling reactions. chim.it The introduction of bromine atoms, as seen in 3,4-Dibromo-6-indazolecarboxylic acid methyl ester, provides synthetic handles for subsequent transformations, enabling the construction of more complex molecular architectures.
Table 3: Common Functionalization Reactions for the Indazole Nucleus
| Reaction Type | Description |
| C-H Activation | Direct functionalization of C-H bonds, often catalyzed by transition metals. researchgate.netrsc.org |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with a halide. researchgate.net |
| Heck Reaction | Palladium-catalyzed reaction of an unsaturated halide with an alkene. semanticscholar.org |
| Halogenation | Introduction of halogen atoms (e.g., Br, I) to provide sites for further reactions. chim.it |
This table outlines some of the key synthetic strategies employed for the functionalization of the indazole scaffold.
Properties
IUPAC Name |
methyl 3,4-dibromo-2H-indazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O2/c1-15-9(14)4-2-5(10)7-6(3-4)12-13-8(7)11/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOXRWFFNUDYMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C(=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601256282 | |
| Record name | Methyl 3,4-dibromo-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601256282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885523-63-7 | |
| Record name | Methyl 3,4-dibromo-1H-indazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885523-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,4-dibromo-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601256282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Indazole Reactivity and Transformations
Detailed Analysis of Nucleophilic Addition Pathways Involving Indazole Derivatives
Nucleophilic addition reactions are fundamental to the functionalization of indazole rings. The regioselectivity of these reactions is governed by the electronic properties of the indazole nucleus and the nature of the substituents. In derivatives like 3,4-Dibromo-6-indazolecarboxylic acid methyl ester, the electron-withdrawing nature of the two bromine atoms and the methyl carboxylate group significantly influences the electron density distribution in the heterocyclic ring.
Generally, nucleophilic attack on the indazole ring can occur at various positions. For N-unsubstituted indazoles, deprotonation at N1 is a common initial step, generating an indazolide anion which can then react with electrophiles. The presence of electron-withdrawing groups is expected to increase the acidity of the N-H bond, facilitating this deprotonation.
In the case of direct nucleophilic addition to the ring, computational studies on related heterocyclic systems suggest that the C3 position of the indazole ring is a primary site for nucleophilic attack, particularly when the nitrogen atoms are substituted or protonated. However, the presence of a bromine atom at the C3 position in this compound would likely disfavor direct nucleophilic substitution at this site, except in cases of metal-catalyzed cross-coupling reactions where the mechanism is more complex than a simple addition-elimination pathway.
Recent studies have explored the nucleophilic addition of various nitrogen and carbon nucleophiles to indazole systems. For instance, the addition of amines and other nucleophiles to activated indazole derivatives often proceeds through a Meisenheimer-like intermediate, where the stability of the intermediate dictates the reaction outcome. The electronic effects of the substituents on this compound would play a critical role in stabilizing such intermediates.
A summary of potential nucleophilic attack sites and influencing factors is presented in the table below.
| Potential Site of Nucleophilic Attack | Influencing Factors | Expected Outcome for this compound |
| N1-H | Acidity of the N-H bond, presence of a base. | Increased acidity due to electron-withdrawing groups, facilitating deprotonation and subsequent N-alkylation or N-arylation. |
| C3 | Electrophilicity of the C3 carbon. | The C3-Br bond would be a site for cross-coupling reactions rather than direct nucleophilic addition. |
| C7 | Activation by adjacent groups. | The position ortho to the N1 nitrogen can be susceptible to directed metallation and subsequent nucleophilic attack. |
Elucidation of Radical Reaction Mechanisms in Indazole Functionalization
Radical reactions offer a complementary approach to the functionalization of indazoles, often providing access to products that are not achievable through ionic pathways. The investigation of radical reaction mechanisms involving indazole derivatives has gained significant traction.
One of the most studied radical reactions is the functionalization at the C3 position. For instance, radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO. chim.it The proposed mechanism involves the generation of a nitrogen dioxide radical which then attacks the C3 position of the indazole. chim.it For a substrate like this compound, the existing bromine at C3 would likely preclude a similar radical substitution at this position. However, the bromine atom itself could participate in radical processes, for example, through homolytic cleavage under photolytic or high-temperature conditions, although this is generally less common for aryl bromides compared to alkyl bromides.
Key findings from research on radical reactions of indazoles are summarized below:
| Reaction Type | Reagents/Conditions | Mechanistic Insight | Relevance to this compound |
| C3-Nitration | Fe(NO3)3, TEMPO, O2 | Radical addition of NO2 radical to the C3 position of 2H-indazoles. chim.it | C3 position is already substituted. |
| Minisci-type Reactions | Various radical precursors | Addition of nucleophilic carbon-centered radicals to the protonated indazole ring. | The electron-deficient ring may be susceptible to this type of reaction, likely at positions not occupied by bromine. |
| Photoredox Catalysis | Photocatalyst, light | Generation of radicals that can engage in various C-H functionalization or cross-coupling reactions. | Could enable functionalization at other C-H positions on the benzene (B151609) ring. |
Studies on Proton Transfer Dynamics and Tautomeric Equilibria
Indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole. The relative stability of these tautomers is a critical factor influencing their reactivity, spectroscopic properties, and biological activity. The tautomeric equilibrium is sensitive to the substitution pattern on the ring, the solvent, and the physical state (solution vs. solid).
For unsubstituted indazole, the 1H-tautomer is generally more stable than the 2H-tautomer. caribjscitech.com However, the presence of substituents can shift this equilibrium. Electron-withdrawing groups on the benzene ring, such as the bromine atoms and the methyl carboxylate group in this compound, are expected to influence the electronic distribution and could potentially alter the relative stabilities of the 1H and 2H forms.
Proton transfer between the N1 and N2 positions is a dynamic process that can be studied using various spectroscopic techniques, including NMR. In the excited state, proton transfer dynamics can be even more complex, with some studies showing that photoexcitation can lead to a shift in the tautomeric equilibrium. nih.govnih.gov Understanding these dynamics is crucial for applications in photochemistry and materials science.
The table below summarizes the key aspects of tautomerism in indazole derivatives.
| Tautomer | General Stability | Factors Influencing Stability | Potential Influence on this compound |
| 1H-Indazole | Generally more stable. caribjscitech.com | Aromatic character of the benzene ring. | Expected to be the major tautomer. |
| 2H-Indazole | Generally less stable. caribjscitech.com | Can be stabilized by specific substitution patterns and solvent effects. | The electron-withdrawing substituents may have a nuanced effect on its stability relative to the 1H form. |
Transition State Characterization and Reaction Pathway Analysis in Indazole Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of organic reactions. For indazole synthesis and functionalization, DFT calculations have been employed to characterize transition states, calculate reaction energy barriers, and analyze reaction pathways.
In the synthesis of indazoles, for example, via transition-metal-catalyzed cyclization reactions, computational studies have helped to rationalize the observed regioselectivity and to understand the role of the catalyst. nih.gov These studies often involve locating the transition state structures for key elementary steps such as oxidative addition, reductive elimination, and migratory insertion.
For the reactions of substituted indazoles like this compound, transition state analysis can provide insights into their reactivity. For instance, in nucleophilic aromatic substitution reactions involving the displacement of one of the bromine atoms, DFT calculations could be used to compare the activation energies for substitution at C3 versus C4, thereby predicting the most likely reaction pathway. Similarly, in metal-catalyzed cross-coupling reactions, computational modeling can help to understand the ligand effects and the nature of the organometallic intermediates.
Examples of computational insights into indazole reactivity are provided in the table below.
| Reaction Type | Computational Method | Key Insights from Transition State Analysis |
| Metal-catalyzed C-H activation | DFT | Determination of the energy barriers for different C-H activation pathways, explaining the observed regioselectivity. nih.gov |
| Nucleophilic Substitution | DFT | Calculation of activation energies for the formation of Meisenheimer-like intermediates and transition states for nucleophile addition and leaving group departure. |
| Tautomerization | DFT, Ab initio | Calculation of the energy difference between tautomers and the energy barrier for interconversion. |
Computational and Theoretical Chemistry Studies of Indazole Derivatives
Quantum Chemical Calculations: Decoding Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for dissecting the electronic properties and predicting the reactivity of molecules like 3,4-Dibromo-6-indazolecarboxylic acid methyl ester. nih.govcore.ac.uk DFT methods offer a balance between computational cost and accuracy, enabling the detailed study of molecular orbitals, charge distribution, and electrostatic potential. researchgate.net
By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insights into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For substituted indazoles, DFT calculations help identify which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites susceptible to chemical attack. researchgate.net
Stability and Energetics of Indazole Tautomers and Conformers
The indazole ring system can exist in different tautomeric forms, primarily the 1H and 2H tautomers, where the hydrogen atom is attached to different nitrogen atoms in the pyrazole (B372694) ring. nih.govresearchgate.net Thermodynamic calculations have generally shown that the 1H-indazole tautomer is the more stable and predominant form. nih.govresearchgate.net For a substituted derivative like this compound, computational methods can precisely quantify the energy difference between its possible tautomers.
Furthermore, the presence of the methyl ester group introduces conformational flexibility. DFT calculations can be used to explore the potential energy surface of the molecule, identifying the most stable conformers by calculating their relative energies. This information is critical as the three-dimensional shape of a molecule significantly influences its physical properties and biological interactions. tandfonline.com
Illustrative Data: Relative Energies of Indazole Tautomers
The following table is an illustrative example of data that could be generated from DFT calculations to compare the stability of different tautomers. The values are not actual calculated data for this compound.
| Tautomer/Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
| 1H-Indazole (Conformer A) | B3LYP/6-311++G(d,p) | 0.00 |
| 1H-Indazole (Conformer B) | B3LYP/6-311++G(d,p) | +1.25 |
| 2H-Indazole (Conformer C) | B3LYP/6-311++G(d,p) | +4.50 |
Prediction of Reaction Pathways and Activation Energies
Computational chemistry provides a powerful means to model chemical reactions, predict their pathways, and calculate the associated energy barriers (activation energies). For this compound, this could involve modeling reactions such as nucleophilic substitution at the bromine-substituted positions or transformations of the ester group. researchgate.netnih.gov
By mapping the transition states—the highest energy points along a reaction coordinate—the activation energy can be determined. A lower activation energy implies a faster reaction rate. These predictions are invaluable for optimizing synthetic routes and understanding reaction mechanisms without the need for extensive, and sometimes costly, laboratory experimentation. nih.gov
Molecular Modeling and Docking: Investigating Intermolecular Interactions
Molecular modeling and docking are computational techniques used to predict how a molecule, such as this compound, might bind to a biological target, typically a protein receptor. researchgate.net This is a cornerstone of modern drug discovery. arabjchem.org
The process involves generating a three-dimensional model of the indazole derivative and "docking" it into the active site of a target protein. nih.gov Scoring functions are then used to estimate the binding affinity, predicting the strength of the interaction. researchgate.net These studies can reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex, guiding the design of more potent and selective molecules. researchgate.net
Structure-Reactivity Relationship (SRR) Analysis through Advanced Computational Methods
Structure-Reactivity Relationship (SRR) analysis aims to link a molecule's structural features to its chemical reactivity. Advanced computational methods can quantify this relationship by calculating various molecular descriptors. These descriptors can include electronic properties (like orbital energies and atomic charges), steric properties, and thermodynamic properties. nih.gov
For a series of related indazole derivatives, these descriptors can be correlated with experimentally observed reaction rates or biological activities. This quantitative approach, often referred to as Quantitative Structure-Activity Relationship (QSAR) in medicinal chemistry, allows for the predictive design of new compounds with desired properties. nih.gov For this compound, SRR analysis could predict how modifications to its structure, such as changing the halogen atoms or the ester group, would impact its reactivity.
Prediction of Spectroscopic Parameters for Structural Assignment
Computational methods are highly effective at predicting spectroscopic data, which is crucial for confirming the structure of newly synthesized compounds. researchgate.net By calculating properties like nuclear magnetic shielding tensors, electron-vibration couplings, and transition dipole moments, it is possible to simulate NMR, IR, and UV-Vis spectra. tandfonline.com
These predicted spectra can be compared with experimental data to confirm the identity and purity of this compound. For instance, calculated ¹H and ¹³C NMR chemical shifts, when properly scaled, often show excellent agreement with experimental values, aiding in the unambiguous assignment of signals to specific atoms within the molecule. researchgate.netnih.gov Similarly, predicted vibrational frequencies can help in assigning the peaks observed in an experimental IR spectrum. researchgate.net
Illustrative Data: Predicted vs. Experimental Spectroscopic Data
This table provides a hypothetical comparison between computationally predicted and experimentally measured spectroscopic data, illustrating how these methods are used for structural verification. The values are not actual data for the subject compound.
| Parameter | Predicted Value (DFT) | Experimental Value |
| ¹H NMR Shift (H at C7) | 7.85 ppm | 7.82 ppm |
| ¹³C NMR Shift (C=O) | 165.4 ppm | 165.9 ppm |
| IR Freq. (C=O stretch) | 1715 cm⁻¹ | 1720 cm⁻¹ |
| UV-Vis λmax | 298 nm | 301 nm |
Spectroscopic and Advanced Structural Elucidation Studies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Tautomerism Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of indazole derivatives. For 3,4-Dibromo-6-indazolecarboxylic acid methyl ester, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to provide a complete assignment of all proton and carbon signals.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine atoms and the carboxylic acid methyl ester group, as well as their positions on the indazole ring. For a related compound, 3-bromo-1H-indazole-6-carboxylic acid methyl ester, characteristic proton signals are observed, which can be used as a reference for predicting the spectrum of the 3,4-dibromo derivative. chemicalbook.com The protons on the benzene (B151609) ring of the indazole system will exhibit complex splitting patterns due to spin-spin coupling, which can be resolved using two-dimensional techniques like COSY (Correlation Spectroscopy) to establish proton-proton connectivity.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the indazole ring and the methyl ester group are sensitive to their electronic environment. ipb.pt The presence of two bromine atoms is expected to cause a significant downfield shift for the carbons to which they are attached. Comparison of the ¹³C NMR data with that of similar indazole derivatives would aid in the complete assignment of the carbon signals. researchgate.net
A significant aspect of indazole chemistry is the potential for annular tautomerism, where the proton on the pyrazole (B372694) nitrogen can migrate between the N1 and N2 positions. researchgate.net Advanced NMR techniques, including ¹⁵N NMR and variable temperature NMR studies, are crucial for investigating this phenomenon. ipb.pt The ¹⁵N NMR chemical shifts are particularly sensitive to the tautomeric form present in solution. By analyzing the NMR data, it is possible to determine the predominant tautomer or the equilibrium constant between the tautomers under different conditions.
To provide a clearer picture of the expected NMR data, the following table summarizes the predicted chemical shifts for the key nuclei in this compound, based on data from analogous compounds and general principles of NMR spectroscopy.
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
| ¹H (Aromatic) | 7.5 - 8.5 | Doublet, Singlet | Chemical shifts and multiplicities will depend on the specific proton and its coupling partners. |
| ¹H (Methyl Ester) | ~3.9 | Singlet | Characteristic chemical shift for a methyl ester group. |
| ¹³C (C=O) | 160 - 170 | Singlet | Typical range for an ester carbonyl carbon. |
| ¹³C (Aromatic C-Br) | 110 - 125 | Singlet | Downfield shift due to the electronegativity of bromine. |
| ¹³C (Aromatic C-H) | 115 - 140 | Singlet | Chemical shifts are influenced by the positions of the substituents. |
| ¹³C (Methyl Ester) | ~52 | Singlet | Characteristic chemical shift for a methyl ester carbon. |
High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the molecular weight and elemental composition of this compound with high accuracy. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic isotopic cluster for the molecular ion, providing definitive evidence for the presence of two bromine atoms in the molecule.
Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions for mass analysis. The fragmentation patterns observed in the mass spectrum provide valuable structural information. For this compound, the fragmentation is expected to be initiated by the loss of the methyl group from the ester, the methoxy (B1213986) group, or the entire methyl carboxylate group. miamioh.edu Subsequent fragmentations could involve the loss of bromine atoms or cleavage of the indazole ring. researchgate.netscirp.org
The study of fragmentation pathways of related heterocyclic systems, such as indole (B1671886) and benzimidazole (B57391) derivatives, can provide insights into the expected fragmentation of the indazole core. scirp.orgjournalijdr.com The typical fragmentation of the indazole ring involves the loss of N₂ or HCN. The presence of the bromine atoms will influence the fragmentation pathways and the relative abundance of the resulting fragment ions.
A plausible fragmentation pathway for this compound is outlined below:
Loss of the methoxy radical (•OCH₃): This would result in a prominent acylium ion.
Loss of the methyl radical (•CH₃): Followed by the loss of carbon monoxide (CO).
Cleavage of the ester group: Loss of the entire carbomethoxy group (•COOCH₃).
Sequential loss of bromine atoms: Fragmentation of the dibrominated aromatic ring.
Ring cleavage: Fission of the indazole ring, leading to smaller fragment ions.
The following table presents the expected major fragment ions and their corresponding m/z values in the high-resolution mass spectrum of this compound.
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]⁺• | C₉H₆Br₂N₂O₂ | 347.88 |
| [M - •OCH₃]⁺ | C₈H₃Br₂N₂O | 316.87 |
| [M - •COOCH₃]⁺ | C₇H₃Br₂N₂ | 288.88 |
| [M - Br]⁺ | C₉H₆BrN₂O₂ | 268.96 |
| [M - 2Br]⁺ | C₉H₆N₂O₂ | 190.04 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. ksu.edu.sa These techniques are highly effective for identifying the functional groups present in this compound.
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration of the indazole ring, the C=O stretching of the methyl ester, and the C-Br stretching vibrations. The N-H stretching band is typically broad and appears in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the ester group is expected to be a strong band around 1700-1730 cm⁻¹. pressbooks.puboregonstate.edu The C-Br stretching vibrations usually appear in the fingerprint region of the spectrum, below 700 cm⁻¹.
Raman spectroscopy, which is based on the inelastic scattering of light, is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. triprinceton.org For this compound, Raman spectroscopy would be valuable for identifying the vibrations of the aromatic ring system and the C-Br bonds. The symmetric stretching vibrations of the indazole ring are expected to give rise to strong signals in the Raman spectrum.
Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and intensities, which can then be compared with the experimental IR and Raman spectra to aid in the assignment of the observed bands. nih.gov This combined experimental and theoretical approach allows for a detailed analysis of the vibrational modes of the molecule.
The table below summarizes the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |
| N-H Stretch | 3200 - 3500 | IR | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman | Medium |
| C-H Stretch (Methyl) | 2850 - 3000 | IR, Raman | Medium |
| C=O Stretch (Ester) | 1700 - 1730 | IR | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | IR, Raman | Medium to Strong |
| C-N Stretch | 1200 - 1350 | IR | Medium |
| C-O Stretch (Ester) | 1000 - 1300 | IR | Strong |
| C-Br Stretch | 500 - 700 | IR, Raman | Medium to Strong |
X-ray Crystallography for Precise Determination of Solid-State Molecular Conformations and Packing
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise information about bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.
While no specific crystal structure for this compound has been reported, analysis of the crystal structures of related indazole derivatives provides insights into the expected molecular conformation and packing. For instance, the crystal structures of other substituted indazoles often reveal planar indazole rings and various intermolecular hydrogen bonding motifs. nih.govmdpi.com The presence of two bulky bromine atoms on the benzene ring may influence the crystal packing, potentially leading to specific stacking arrangements or halogen-halogen interactions.
The crystallographic data would include the unit cell parameters, space group, and atomic coordinates, which can be used to generate a detailed three-dimensional model of the molecule. This information is invaluable for understanding the structure-property relationships of the compound.
Applications in Advanced Chemical Research and Materials Science
Utilization of Indazole Scaffolds as Versatile Building Blocks in Complex Organic Synthesis
The indazole nucleus is a cornerstone in the field of organic synthesis, valued for its rigid structure and the multiple sites it offers for functionalization. researchgate.net Compounds like 3,4-Dibromo-6-indazolecarboxylic acid methyl ester are instrumental as intermediates in the synthesis of complex organic molecules. The presence of halogen atoms, specifically bromine, on the aromatic ring is of paramount importance for synthetic chemists. nih.govrsc.org
Halogenated aromatic compounds are key precursors for a multitude of cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. The two bromine atoms in this compound can be selectively addressed in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings to introduce new substituents and build molecular complexity. This capability allows for the systematic modification of the indazole core to create libraries of new compounds for screening in various applications. nih.gov
Furthermore, the methyl ester group at the 6-position provides another point for chemical diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups, further expanding the synthetic possibilities.
Table 1: Synthetic Utility of Functional Groups in this compound
| Functional Group | Position | Potential Synthetic Transformations |
|---|---|---|
| Bromine | 3 | Cross-coupling reactions (e.g., Suzuki, Stille), Grignard reagent formation, Nucleophilic aromatic substitution. nih.gov |
| Bromine | 4 | Cross-coupling reactions (e.g., Suzuki, Stille), Grignard reagent formation, Nucleophilic aromatic substitution. nih.gov |
| Methyl Ester | 6 | Hydrolysis to carboxylic acid, Amidation, Reduction to alcohol, Transesterification. |
Exploration of Indazole Derivatives in Non-Biological Advanced Materials Research (e.g., Photophysical Properties)
Indazole derivatives are increasingly being explored for applications in materials science, owing to their unique electronic and photophysical properties. The conjugated π-system of the bicyclic indazole ring can absorb and emit light, making it a candidate for use in organic electronics, sensors, and imaging agents. researchgate.net Research has demonstrated that certain indazole-based compounds can function as visible-light photoswitches, where their structure and properties can be reversibly altered by light, opening avenues for their use in smart materials and molecular machines. scilit.com
The specific structure of this compound suggests potential for interesting photophysical behavior. The key factors influencing these properties include:
The Aromatic Core : The indazole ring system forms the basic chromophore responsible for UV-visible light absorption.
Substituent Effects : The electron-withdrawing nature of the methyl ester group and the halogen atoms can modulate the electronic structure of the molecule. This tuning can shift the absorption and emission wavelengths, a critical aspect in designing materials for specific optical applications. nih.gov
Heavy Atom Effect : The presence of two bromine atoms can influence the excited-state dynamics. The "heavy atom effect" is known to promote intersystem crossing from the singlet excited state to the triplet excited state, which could lead to phosphorescence or make the molecule useful as a photosensitizer.
While detailed photophysical data for this specific ester are not widely published, studies on related indazole derivatives confirm their potential in this area. For instance, novel indazole-based 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and characterized for their photophysical properties, including their absorption and emission spectra. researchgate.net Moreover, 2-aryl indazoles have been noted to exhibit interesting spectrophotometric properties, further underscoring the relevance of this scaffold in materials research. acs.org
Table 2: Potential Photophysical Characteristics of Substituted Indazoles
| Property | Description | Influencing Structural Features |
|---|---|---|
| Absorption | Wavelengths of light the molecule absorbs. | The conjugated π-system of the indazole core; electronic nature of substituents (e.g., ester, halogens). mdpi.com |
| Fluorescence | Emission of light from the singlet excited state. | Molecular rigidity; absence of quenching groups; nature and position of substituents. |
| Phosphorescence | Emission of light from the triplet excited state. | Often enhanced by the presence of heavy atoms like bromine (heavy atom effect). mdpi.com |
| Photoswitching | Reversible isomerization upon light irradiation. | Incorporation into larger systems like azoheteroarenes. scilit.com |
Role of Indazole Chemistry in Agrochemistry Research and Development
The indazole scaffold is a recognized structural motif in the design and development of new agrochemicals. researchgate.netpnrjournal.com The synthesis of novel indazole derivatives is a key strategy in the search for new herbicides, fungicides, and insecticides. The introduction of halogen atoms into candidate agrochemical molecules is a common and effective approach to enhance their efficacy and metabolic stability. nih.govrsc.org
Halogens can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, which affects its ability to penetrate biological membranes and reach its target site in a pest or weed. They can also block sites of metabolic degradation, prolonging the compound's activity. rsc.org
Therefore, a compound like this compound represents a valuable starting point or intermediate in an agrochemical discovery program. Its dibrominated indazole core could serve as a key pharmacophore, while the bromine and ester functionalities provide sites for the attachment of other groups to optimize biological activity and selectivity. The development of efficient and environmentally friendly methods for the halogenation of indazoles is an active area of research, reflecting the importance of these intermediates for the agrochemical and pharmaceutical industries. nih.govrsc.org
Table 3: Relevance of Structural Features of this compound in Agrochemical Design
| Structural Feature | Potential Role in Agrochemistry |
|---|---|
| Indazole Core | Serves as a core scaffold or pharmacophore for interaction with biological targets. researchgate.net |
| Dibromo Substitution | Can enhance biological activity, increase metabolic stability, and modulate lipophilicity for improved uptake. nih.govrsc.org |
| Carboxylic Acid Methyl Ester | Acts as a synthetic handle for creating diverse derivatives to optimize properties; can influence transport and activity. |
Future Research Perspectives and Methodological Advancements
Development of Novel and Sustainable Synthetic Methodologies for Highly Substituted Indazoles
Green Chemistry Approaches: A significant shift towards "green" chemistry is evident in recent synthetic strategies for indazoles. taylorfrancis.comresearchgate.net This includes the use of environmentally friendly solvents, such as polyethylene (B3416737) glycol (PEG-400), and the development of metal-free and catalyst-free reactions. taylorfrancis.comresearchgate.net Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and improved yields. azolifesciences.com Furthermore, visible-light-driven photocatalysis is a rapidly developing area, offering a sustainable approach to constructing the indazole core and its derivatives. mdpi.comnih.govchemrxiv.org These methods aim to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents and heavy metal catalysts. taylorfrancis.com
Catalyst-Based Innovations: Transition metal, acid/base, and even agro-waste sourced catalysts are being explored to enhance the efficiency and selectivity of indazole synthesis. nih.gov Recent reviews highlight significant progress in catalyst-based approaches, enabling the creation of a diverse range of indazole derivatives. nih.govaboutscience.eu For instance, copper and palladium-catalyzed reactions have been instrumental in forming key C-N and N-N bonds in the indazole ring system. longdom.org One-pot multicomponent reactions, where three or more reactants are combined in a single step, represent a highly efficient and atom-economical strategy for generating molecular diversity. springernature.com
Flow Chemistry: The application of flow chemistry offers several advantages over traditional batch synthesis, including improved safety, enhanced reproducibility, and greater scalability. azolifesciences.comnih.govresearchgate.net Flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. This technology is particularly well-suited for the synthesis of pharmaceutically relevant fragments and allows for the rapid, on-demand production of multi-gram quantities of indazoles. azolifesciences.comnih.gov
The following table summarizes some of the emerging sustainable synthetic methodologies for indazoles:
| Methodology | Key Features | Advantages |
| Green Chemistry | Use of green solvents, metal-free catalysts, photocatalysis, microwave assistance. | Reduced environmental impact, increased safety, often milder reaction conditions. |
| Novel Catalysis | Transition metal catalysts (e.g., Cu, Pd), acid/base catalysis, biocatalysis. | High efficiency, selectivity, and functional group tolerance. |
| Flow Chemistry | Continuous reaction processing in a reactor. | Enhanced safety, scalability, reproducibility, and process control. |
| Multicomponent Reactions | Three or more reactants combined in a single step. | High atom economy, reduced waste, simplified procedures. |
Integration of Artificial Intelligence and Machine Learning in Indazole Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and are poised to play a pivotal role in the design and property prediction of novel indazole derivatives. nih.govcsmres.co.uk These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the drug development pipeline and reducing costs. csmres.co.uk
De Novo Design: Generative AI algorithms are being employed for the de novo design of molecules, creating novel chemical entities with desired properties from scratch. taylorfrancis.commdpi.comtandfonline.com These methods can explore the vast chemical space, estimated to contain between 10^33 and 10^63 drug-like molecules, to propose new indazole scaffolds that are optimized for specific biological targets. taylorfrancis.com A significant challenge that is being addressed is ensuring the synthetic feasibility of the computer-generated molecules. mdpi.com
Property Prediction: Machine learning models, particularly deep learning and transformer-based models, are increasingly used to predict a wide range of molecular properties. researchgate.netnih.govbiotech-asia.org These properties include bioactivity against specific targets, absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov By accurately predicting these properties, researchers can prioritize the synthesis of the most promising candidates, thereby reducing the number of compounds that need to be synthesized and tested experimentally. researchgate.net
Accelerating Discovery Cycles: Active learning, a subfield of machine learning, allows models to iteratively select the most informative data points for learning. researchgate.net This approach can significantly improve the efficiency of chemical space exploration, especially in low-data regimes which are common in early-stage drug discovery. researchgate.net The integration of AI with automated synthesis platforms creates a closed-loop system where molecules are designed, synthesized, and tested in a rapid and iterative cycle, dramatically accelerating the discovery of new drug candidates. nih.gov
Advanced Mechanistic Insights via Multiscale Modeling and In Situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and developing more efficient and selective transformations. The combination of multiscale modeling and in situ spectroscopic techniques offers a powerful approach to unravel the intricate details of indazole synthesis.
Multiscale Modeling: This computational approach bridges different levels of theory to simulate complex chemical reactions. aboutscience.eu For instance, quantum mechanics (QM) methods like Density Functional Theory (DFT) can be used to study the electronic structure of reactants, transition states, and intermediates, providing detailed insights into reaction pathways and energy barriers. tandfonline.combiotech-asia.orgnih.gov These QM calculations can be combined with molecular mechanics (MM) and continuum solvation models to account for the effects of the larger molecular environment and solvent. aboutscience.eu The integration of machine learning with multiscale modeling is an emerging area that can help to reduce the computational cost and improve the accuracy of these simulations. mdpi.comnih.gov
In Situ Spectroscopic Techniques: Real-time monitoring of chemical reactions provides invaluable data for understanding reaction kinetics and identifying transient intermediates. nih.gov Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, when coupled with reaction vessels, allow for the continuous tracking of the concentrations of reactants, products, and intermediates as the reaction progresses. nih.govcsmres.co.uk This information is critical for elucidating reaction mechanisms, optimizing reaction conditions, and ensuring process safety and robustness during scale-up. nih.govcsmres.co.uk For example, in situ FTIR can be used to monitor the formation and consumption of key functional groups, providing direct evidence for proposed reaction pathways. csmres.co.uk
The synergy between these computational and experimental techniques provides a comprehensive picture of the reaction landscape, enabling chemists to design more rational and efficient syntheses of complex indazole derivatives.
Expansion of the Scope of Regioselective and Stereoselective Indazole Functionalization
The precise control of regioselectivity and stereoselectivity in the functionalization of the indazole core is essential for synthesizing structurally defined molecules with specific biological activities. Future research will focus on expanding the repertoire of methods to achieve this control with high precision.
Regioselective C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indazole scaffold. nih.gov Significant efforts are being directed towards developing methods for the regioselective functionalization of different positions on the indazole ring system, such as the C3, C5, and C7 positions. nih.gov The choice of catalyst, directing group, and reaction conditions can exquisitely control the site of functionalization. researchgate.netnih.gov For example, rhodium(III)-catalyzed C-H activation has been successfully employed for the regioselective synthesis of N-aryl-2H-indazoles. mdpi.comnih.gov The ability to selectively introduce substituents at various positions opens up new avenues for exploring the structure-activity relationships of indazole derivatives.
Stereoselective Synthesis: The creation of chiral indazole derivatives with specific stereochemistry is a major goal in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. A key area of development is the enantioselective synthesis of indazoles bearing chiral centers, particularly at the C3 position. taylorfrancis.comnih.govnih.govaboutscience.eutandfonline.com Copper hydride (CuH) catalysis, for instance, has been successfully applied to the highly C3-selective and enantioselective allylation of 1H-indazoles, leading to the formation of quaternary stereocenters with high enantiomeric excess. taylorfrancis.comnih.govnih.govaboutscience.eutandfonline.com DFT calculations have been instrumental in understanding the mechanism and the origins of stereoselectivity in these reactions, suggesting a Zimmerman-Traxler-type transition state. taylorfrancis.comnih.govnih.govaboutscience.eutandfonline.com
The development of new chiral ligands and catalytic systems will continue to be a major focus, enabling the synthesis of a wider range of enantiomerically pure indazole derivatives for biological evaluation.
Chemoinformatics and Data-Driven Approaches for Indazole Chemical Space Exploration
The vastness of chemical space presents both an opportunity and a challenge for drug discovery. nih.gov Chemoinformatics and data-driven approaches provide the tools to navigate this space efficiently and identify novel indazole derivatives with desired properties. mdpi.comnih.govcsmres.co.uk
Chemical Space Exploration: The concept of chemical space encompasses all possible molecules. nih.govnih.gov Large virtual libraries of indazole derivatives can be generated computationally and screened for potential bioactivity using a variety of in silico methods. azolifesciences.comchemrxiv.org This allows for the rapid exploration of diverse chemical structures without the need for extensive synthesis and experimental testing in the initial stages. azolifesciences.com High-throughput computational pipelines can be used to generate and evaluate thousands or even millions of virtual compounds, prioritizing the most promising candidates for synthesis. chemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.govaboutscience.eu By developing robust QSAR models for a series of indazole derivatives, researchers can predict the activity of new, unsynthesized compounds. nih.govaboutscience.eu These models are built using molecular descriptors that quantify various physicochemical and structural properties of the molecules. mdpi.com 3D-QSAR methods, which consider the three-dimensional structure of the molecules, can provide even more detailed insights into the structural features that are important for activity. nih.gov
Data-Driven Medicinal Chemistry: The integration of chemoinformatics tools with experimental data is leading to a paradigm shift towards data-driven medicinal chemistry. taylorfrancis.comnih.govcsmres.co.uknih.gov By systematically collecting and analyzing data from both internal and public databases, researchers can make more informed decisions throughout the drug discovery process. nih.gov This includes identifying promising starting points for lead optimization, understanding structure-activity relationships, and predicting potential off-target effects. nih.gov As the volume and quality of chemical and biological data continue to grow, data-driven approaches will become increasingly indispensable for the efficient discovery of novel indazole-based therapeutics. csmres.co.uk
The following table lists some of the key chemoinformatic and data-driven approaches used in indazole chemical space exploration:
| Approach | Description | Application in Indazole Research |
| Virtual Screening | Computational screening of large compound libraries against a biological target. | Identification of potential hit compounds from virtual indazole libraries. azolifesciences.com |
| QSAR Modeling | Correlating chemical structure with biological activity. | Predicting the activity of new indazole derivatives and guiding lead optimization. researchgate.netnih.govaboutscience.eu |
| Pharmacophore Mapping | Identifying the essential 3D arrangement of features required for biological activity. | Designing new indazoles with improved binding affinity to a target. |
| Molecular Docking | Predicting the binding mode of a ligand to a receptor. | Understanding the interactions of indazole derivatives with their biological targets. biotech-asia.orgnih.gov |
| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Early assessment of the drug-like properties of new indazole candidates. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3,4-Dibromo-6-indazolecarboxylic acid methyl ester?
- Methodological Answer : The compound can be synthesized via sequential bromination and esterification. For example, indazole derivatives are often alkylated using bromoesters (e.g., methyl bromoacetate) in the presence of a base like K₂CO₃ and a polar aprotic solvent (e.g., DMF) . Bromination at positions 3 and 4 typically requires electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS), with directing groups (e.g., ester or carboxylic acid) influencing regioselectivity. Post-synthesis purification involves recrystallization or column chromatography .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the methyl ester group (δ ~3.8–3.9 ppm for COOCH₃) and aromatic protons. ¹³C NMR identifies carbonyl (C=O, δ ~165–170 ppm) and brominated carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should assess hydrolysis of the ester group. Accelerated degradation tests in buffered solutions (pH 1–13) at 40–60°C for 24–72 hours, monitored via HPLC, can identify susceptibility to hydrolysis. Solid-state stability is enhanced by storage in anhydrous conditions at -20°C .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential bromine-related toxicity. Avoid inhalation/contact with skin. Waste disposal must follow institutional guidelines for halogenated compounds. Stability under high temperatures (e.g., during synthesis) should be pre-tested to avoid exothermic decomposition .
Advanced Research Questions
Q. How do bromine substituents influence the electronic structure and reactivity of the indazole core?
- Methodological Answer : Bromine’s electron-withdrawing effect reduces electron density at positions 3 and 4, directing further electrophilic substitution to less deactivated positions (e.g., C5 or C7). Computational studies (DFT calculations) can map electrostatic potential surfaces to predict reactivity. Experimental validation involves nitration or Suzuki coupling to test preferred reaction sites .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Yield discrepancies often arise from bromination conditions. For example, using NBS vs. Br₂ may alter regioselectivity due to steric effects. Systematic optimization (e.g., varying solvent polarity, temperature, and catalyst) with DOE (Design of Experiments) can identify critical factors. Parallel small-scale reactions (e.g., 24-well plates) enable rapid screening .
Q. How is this compound utilized in medicinal chemistry research?
- Methodological Answer : The indazole scaffold is a kinase inhibitor precursor. Bromine enhances binding to hydrophobic pockets in enzymes. In vitro assays (e.g., cytotoxicity against cancer cell lines) require dissolution in DMSO followed by serial dilution in cell culture media. IC₅₀ values are determined via MTT assays, with structure-activity relationship (SAR) studies comparing brominated vs. non-brominated analogs .
Q. What role does the methyl ester play in prodrug design?
- Methodological Answer : The ester group improves membrane permeability, with enzymatic hydrolysis (e.g., esterases) releasing the active carboxylic acid in vivo. Hydrolysis kinetics can be studied using simulated biological fluids (e.g., phosphate buffer with porcine liver esterase) and monitored via LC-MS .
Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
